Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate
Overview
Description
Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate is an organic compound with the molecular formula C12H15NO3 It is a methyl ester derivative of 3-(3-(methylcarbamoyl)phenyl)propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate typically involves the esterification of 3-(3-(methylcarbamoyl)phenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenylpropanoate: A structurally similar compound with a phenyl group instead of the methylcarbamoyl group.
Methyl 3-(3-aminomethyl)phenyl)propanoate: Another related compound with an aminomethyl group.
Uniqueness
Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, binding affinity, and overall activity in various applications.
Biological Activity
Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate is an organic compound with the molecular formula C12H15NO3. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of enzyme inhibition and interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies, and potential applications.
This compound is a methyl ester derivative synthesized through the esterification of 3-(3-(methylcarbamoyl)phenyl)propanoic acid with methanol, typically under reflux conditions using an acid catalyst. The presence of the methylcarbamoyl group distinguishes it from similar compounds, influencing its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and proteins. The compound's structure allows it to bind to these molecular targets, modulating their activity. This modulation can lead to various biological effects, including enzyme inhibition and potential therapeutic applications in cancer treatment.
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. Its ability to interfere with enzyme activity makes it a candidate for further exploration in drug development. Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancerous tissues.
Antiproliferative Activity
In vitro studies have shown that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, structural analogs have demonstrated IC50 values in the low micromolar range against pancreatic cancer cell lines, indicating a potential for this compound to exhibit similar properties .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | TBD | TBD |
Structural Analog A | 0.051 | BxPC-3 |
Structural Analog B | 0.066 | Panc-1 |
Case Study 1: Anticancer Potential
A study focusing on the anticancer properties of structurally similar compounds revealed that modifications in the methylcarbamoyl group significantly impacted their biological activity. The research highlighted the importance of structural features in determining the compound's efficacy against cancer cell lines, suggesting that this compound could be further investigated for its therapeutic potential .
Case Study 2: Enzyme Interaction Studies
Another investigation into enzyme interactions demonstrated that compounds with similar structures could inhibit key metabolic enzymes involved in cancer progression. The findings suggest that this compound might share these inhibitory properties, warranting further research into its mechanism of action and potential applications in targeted therapy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Methyl 3-phenylpropionate | C10H12O2 | Moderate antimicrobial activity |
Methyl 3-(3-aminomethyl)phenylpropanoate | C12H15NO2 | Significant enzyme inhibition |
This compound | C12H15NO3 | Potential anticancer and enzyme inhibition activity |
The presence of the methylcarbamoyl group in this compound enhances its binding affinity and specificity towards biological targets compared to its analogs.
Properties
IUPAC Name |
methyl 3-[3-(methylcarbamoyl)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13-12(15)10-5-3-4-9(8-10)6-7-11(14)16-2/h3-5,8H,6-7H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFVLVXODROHJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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